molecular formula C4H9NS B12593922 Propanimidothioic acid, methyl ester CAS No. 630127-97-8

Propanimidothioic acid, methyl ester

Cat. No.: B12593922
CAS No.: 630127-97-8
M. Wt: 103.19 g/mol
InChI Key: WSDUOQZGIBCGON-UHFFFAOYSA-N
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Description

Propanimidothioic acid, methyl ester is an organosulfur compound characterized by its imidothioic acid backbone and methyl ester functional group. The compound is structurally defined by the presence of a thioamide group (C(=NH)S-) and a methyl ester (-COOCH₃). Its CAS Registry Number is 630127-97-8 (as listed in ), and its molecular formula is C₄H₉NOS (inferred from nomenclature rules).

Properties

CAS No.

630127-97-8

Molecular Formula

C4H9NS

Molecular Weight

103.19 g/mol

IUPAC Name

methyl propanimidothioate

InChI

InChI=1S/C4H9NS/c1-3-4(5)6-2/h5H,3H2,1-2H3

InChI Key

WSDUOQZGIBCGON-UHFFFAOYSA-N

Canonical SMILES

CCC(=N)SC

Origin of Product

United States

Preparation Methods

Esterification Reaction

One common method for synthesizing propanimidothioic acid, methyl ester is through esterification reactions involving propionic acid and methanol in the presence of an acid catalyst:

  • Reactants : Propionic acid and methanol.
  • Catalyst : Sulfuric acid or hydrochloric acid.
  • Process :
    • Mix propionic acid with methanol in a reaction flask.
    • Add a strong acid catalyst (e.g., sulfuric acid) to facilitate the reaction.
    • Heat the mixture under reflux conditions to promote esterification.
    • After completion, neutralize the reaction mixture and extract the methyl ester using organic solvents.

This method allows for high yields of methyl esters but requires careful control of reaction conditions to minimize side reactions.

Use of Ion-Exchange Resins

Another innovative approach involves using ion-exchange resins to convert carboxylic acids into their corresponding methyl esters:

  • Process :
    • The carboxylic acid is first converted into its salt form by reacting it with an ion-exchange resin.
    • Methyl iodide is then added to this salt, leading to the formation of the methyl ester.
    • The resulting methyl ester can be eluted from the resin and purified through evaporation.

This method has been noted for its simplicity and effectiveness in producing high-purity methyl esters suitable for further transformations.

Direct Methylation with Methyl Iodide

Direct methylation can also be achieved using methyl iodide as a reagent:

  • Reactants : Propanimidothioic acid and methyl iodide.
  • Process :
    • The thioacid is treated with an excess of methyl iodide in a suitable solvent (e.g., acetone or DMF).
    • The reaction is typically conducted under reflux conditions to enhance yield.
    • Post-reaction, the mixture is cooled, and unreacted reagents are removed under reduced pressure.

This method provides a straightforward route to synthesize this compound with minimal by-products.

Comparative Analysis of Methods

The following table summarizes key aspects of each preparation method discussed:

Method Reactants Catalyst/Conditions Yield Potential Purity Level
Esterification Propionic acid + Methanol Sulfuric/Hydrochloric Acid High Moderate
Ion-Exchange Resin Method Carboxylic Acid + Methyl Iodide None Moderate High
Direct Methylation Propanimidothioic Acid + Methyl Iodide None High High

Chemical Reactions Analysis

Acid-Catalyzed Esterification

  • Mechanism : Acid catalysts (e.g., sulfuric acid) protonate the thioacid, activating the carbonyl group for nucleophilic attack by methanol.

  • Reaction Conditions :

    • Temperature: Moderate (room temperature to 100°C)

    • Catalyst: Acidic (e.g., H₂SO₄) or protic conditions

    • Solvent: Methanol or inert solvents .

Hydrolysis

Propanimidothioic acid, methyl ester undergoes hydrolysis to regenerate the parent thioacid.

Mechanism

  • Base-Catalyzed : The ester is attacked by hydroxide ions, forming a tetrahedral intermediate that collapses to release the thioacid and methanol.

  • Acid-Catalyzed : Protonation of the ester oxygen activates the carbonyl, followed by nucleophilic attack by water.

Reaction Conditions

  • pH : Basic or acidic (depending on catalyst)

  • Catalysts : NaOH, H₂SO₄, or enzymes.

Data Table: Hydrolysis Conditions

Catalyst TypepH RangeTemperatureProductReference
Base (NaOH)8–1250–100°CPropanimidothioic acid
Acid (H₂SO₄)1–350–100°CPropanimidothioic acid

Transesterification

The compound participates in transesterification with alcohols (e.g., ethanol) to form other esters.

Mechanism

  • Nucleophilic Attack : The alcohol attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Deprotonation : The intermediate loses a proton, stabilizing the transition state.

  • Elimination : The leaving group (methoxide) departs, forming a new ester .

Reaction Conditions

  • Catalysts : Acidic (e.g., H₂SO₄) or alkoxide catalysts

  • Excess Alcohol : Required to drive equilibrium .

Data Table: Transesterification Outcomes

AlcoholCatalystTemperatureProduct ExampleReference
EthanolH₂SO₄80–100°CEthyl ester derivative

Nucleophilic Substitution

The methyl ester group can undergo nucleophilic substitution with strong nucleophiles (e.g., amines, alkoxides).

Mechanism

  • Direct Substitution : The nucleophile attacks the carbonyl carbon, displacing methoxide.

  • Intermediates : Formation of a tetrahedral intermediate followed by elimination .

Comparison of Key Reactions

Reaction TypeReagents/CatalystsTemperature RangeKey AdvantageLimitation
EsterificationMethanol, H₂SO₄50–100°CHigh yield, simple conditionsRequires acid catalysts
DiazomethaneCH₂N₂Room temperatureRapid reactionToxicity of diazomethane
HydrolysisNaOH/H₂SO₄50–100°CRegenerates thioacidpH-dependent
TransesterificationAlcohols, H₂SO₄80–100°CFlexible ester modificationRequires excess alcohol

Research Findings

  • Synthesis Efficiency : Diazomethane-mediated synthesis achieves near-quantitative yields under mild conditions, making it preferable for sensitive substrates .

  • Stability : The methyl ester is stable under dry conditions but hydrolyzes readily in aqueous environments.

  • Catalytic Role : Acidic conditions enhance reaction rates by stabilizing intermediates (e.g., in esterification and transesterification) .

References :

  • EvitaChem (2025)

  • US Patent 4885383A (2008)

  • Master Organic Chemistry (2022)

  • Sigma-Aldrich (2025)

  • PMC (2008)

  • US Patent 8039662B2 (2008)

  • LibreTexts (2020)

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C5_5H10_10O2_2S
  • Molecular Weight : Approximately 134.197 g/mol
  • Structure : Features a propanoic acid backbone modified by a methylthio group, which enhances its reactivity.

Organic Synthesis

Propanimidothioic acid, methyl ester serves as a versatile reagent in organic synthesis. Its electrophilic nature allows it to interact with various nucleophiles, leading to the formation of diverse chemical compounds.

Reactions and Mechanisms

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions where the methylthio group can be replaced by other nucleophiles.
  • Formation of Thioesters : It can react with alcohols to form thioesters, which are valuable intermediates in organic synthesis.

Case Study: Synthesis of Thioesters

In a study focused on synthesizing thioesters, this compound was utilized to react with various alcohols. The reactions demonstrated high yields and selectivity for the desired thioester products, showcasing its utility in synthetic organic chemistry.

Biological Research

This compound has shown promise in biological applications, particularly concerning its interaction with proteins and enzymes.

Protein Interaction Studies

Research indicates that this compound may covalently bond with biological macromolecules due to its electrophilic characteristics. This property is significant for:

  • Enzyme Inhibition : Potential use as an inhibitor in metabolic pathways by modifying enzyme activity.
  • Bioconjugation : Its ability to form stable conjugates with proteins makes it a candidate for drug delivery systems.

Case Study: Enzyme Activity Modification

In a controlled laboratory setting, this compound was tested for its effects on specific enzyme activities. The results showed a notable decrease in activity for certain enzymes, indicating potential applications in drug design and therapeutic interventions.

Agricultural Applications

The compound's unique properties also lend themselves to agricultural uses. Its potential as a pesticide or herbicide is under investigation due to its ability to interact with plant biochemistry.

Potential Herbicide Development

Studies are being conducted to evaluate the efficacy of this compound as a herbicide. Preliminary results suggest that its application could inhibit weed growth without adversely affecting crop yield.

Data Summary Table

Application AreaDescriptionKey Findings
Organic SynthesisReagent for nucleophilic substitutionHigh yields in thioester synthesis
Biological ResearchInteraction with proteins and enzymesSignificant enzyme activity modification
Agricultural ApplicationsPotential herbicide for weed controlEffective inhibition of weed growth

Mechanism of Action

The mechanism by which propanimidothioic acid, methyl ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with various enzymes and receptors in biological systems. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Propanimidothioic acid, methyl ester belongs to a broader class of esters and sulfur-containing compounds. Below is a systematic comparison with structurally or functionally analogous compounds:

Other Propanimidothioic Acid Derivatives

  • Propanimidothioic acid, ethyl ester (3-[(methoxycarbonyl)amino]-) CAS: 763899-02-1 (). Key Differences: This derivative features an ethyl ester group and a methoxycarbonylamino substituent (-NHCOOCH₃) at the 3-position. Applications: Likely used as a synthetic intermediate in medicinal chemistry due to its functionalized structure .

Methyl Esters of Carboxylic Acids

  • Dimethyl Malonate (Propanedioic acid, 1,3-dimethyl ester)

    • CAS : 108-59-8 ().
    • Key Differences : A diester of malonic acid with two methyl groups. Unlike this compound, dimethyl malonate lacks sulfur and contains two ester groups, enhancing its reactivity in Claisen condensations.
    • Applications : Widely used in organic synthesis (e.g., polymer precursors, agrochemicals). The U.S. EPA classifies it as a low-priority substance, with analogs like diethyl malonate used to predict environmental behavior .
  • 3-Hydroxyisobutyric Acid Methyl Ester

    • Structure : Contains a hydroxyl group (-OH) and methyl ester ().
    • Key Differences : The hydroxyl group enables hydrogen bonding, increasing hydrophilicity. This compound is chiral, making it relevant in stereochemical studies and enzymatic resolution processes .

Aromatic-Substituted Propionic Acid Esters

  • Ethyl 3-(2-Methylphenyl)-3-oxopropanoate CAS: 51725-82-7 (). Key Differences: Features an aromatic ring and keto group, enhancing UV activity and lipophilicity. Such esters are used in analytical chemistry (e.g., HPLC methods, as referenced in methylparaben studies in ) .

Bile Acid Methyl Esters

  • Hyodeoxycholic Acid Methyl Ester
    • Applications : Used to study lipid digestion, bile acid metabolism, and nuclear receptor interactions (e.g., FXR). Unlike this compound, this compound has a steroid backbone, enabling micelle formation and lipid transport studies .

Phosphorothioic Acid Esters

  • Phosphorothioic acid, O,O-diethyl O-42-
    • CAS : 333-41-5 ().
    • Key Differences : Contains a phosphate-thioester bond, conferring pesticidal properties. These compounds are more structurally complex and toxicologically significant compared to this compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Functional Groups Key Applications/Findings Reference
This compound 630127-97-8 C₄H₉NOS Imidothioic acid, methyl ester Synthetic intermediate, sulfur chemistry
Propanimidothioic acid, ethyl ester (3-[(methoxycarbonyl)amino]-) 763899-02-1 - Ethyl ester, methoxycarbonylamino Pharmaceutical research
Dimethyl malonate 108-59-8 C₅H₈O₄ Propanedioic acid dimethyl ester Organic synthesis, EPA analog studies
3-Hydroxyisobutyric acid methyl ester - C₅H₁₀O₃ Hydroxy, methyl ester Chiral resolution, biochemistry
Hyodeoxycholic Acid Methyl Ester - C₂₇H₄₆O₅ Bile acid methyl ester Lipid metabolism, receptor studies
Ethyl 3-(2-methylphenyl)-3-oxopropanoate 51725-82-7 C₁₂H₁₄O₃ Aromatic, keto, ethyl ester Analytical chemistry, UV detection

Research Findings and Implications

  • Enzymatic Activity : Methyl esters of oxo acids (e.g., 2-oxobutyric acid methyl ester in ) exhibit variable reaction rates with transaminase enzymes, suggesting that this compound may also participate in enzyme-mediated transformations depending on steric and electronic effects .
  • Environmental Behavior : Dimethyl malonate’s use as an analog for environmental studies () implies that this compound’s persistence and toxicity could be modeled using structurally similar thioesters .
  • Analytical Methods : Techniques for methylparaben analysis (), such as reverse-phase HPLC, may be adaptable for quantifying this compound in complex matrices .

Biological Activity

Propanimidothioic acid, methyl ester (also known as methyl propanimidothioate), is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of this compound, including its anti-inflammatory, antimicrobial, and antioxidant properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thioamide functional group. Its chemical formula is C4H9NOSC_4H_9NOS, and it can be represented structurally as follows:

CH3C(=S)N(CH3)C(H)2\text{CH}_3\text{C}(=S)\text{N}(\text{CH}_3)\text{C}(\text{H})_2

This structure contributes to its reactivity and interaction with biological systems.

1. Anti-Inflammatory Activity

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro assays using lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells demonstrated that this compound can inhibit nitric oxide (NO) production, a key mediator in inflammatory responses. The effectiveness was measured across various concentrations (1-100 μg/mL), showing a dose-dependent decrease in NO levels without cytotoxic effects on the cells .

Concentration (μg/mL)NO Production Inhibition (%)
110
1025
5050
10070

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The minimal inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus24
Escherichia coli12
Bacillus cereus48
Pseudomonas aeruginosa36

These results suggest that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

3. Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, including DPPH radical scavenging tests. The compound demonstrated significant radical scavenging activity comparable to well-known antioxidants:

Concentration (μg/mL)Scavenging Activity (%)
130
1055
10080

This indicates its potential utility in formulations aimed at reducing oxidative stress .

Case Study: In Vivo Effects on Inflammation

A study conducted on animal models showed that administration of this compound resulted in reduced paw edema in rats subjected to inflammatory stimuli. The compound was administered at doses of 10 mg/kg and 20 mg/kg body weight, leading to significant reductions in inflammation markers compared to control groups.

Case Study: Safety Profile Assessment

Toxicological assessments revealed that this compound exhibited a favorable safety profile with no severe adverse effects noted at therapeutic doses. Long-term exposure studies indicated no significant systemic toxicity or genotoxicity, reinforcing its potential for therapeutic applications .

Q & A

Q. What interdisciplinary applications exist for this compound beyond organic synthesis?

  • Methodology :
  • Material Science : Incorporate the compound into polymer matrices (e.g., PMMA analogs) to study thermal stability via thermogravimetric analysis (TGA) .
  • Environmental Chemistry : Investigate biodegradation pathways using LC-MS/MS to identify metabolites in soil microcosms .

Key Considerations for Researchers

  • Data Validation : Cross-reference spectroscopic results with NIST databases to ensure accuracy .
  • Ethical Reporting : Disclose all experimental parameters (e.g., reagent sources, storage conditions) to meet ICMJE standards .
  • Advanced Instrumentation : Utilize hyphenated techniques (GC-MS/MS, LC-NMR) for comprehensive structural analysis .

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